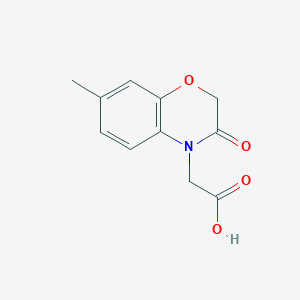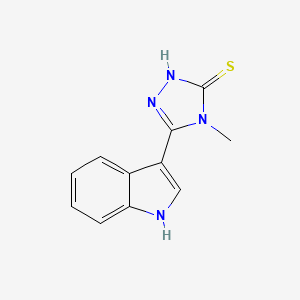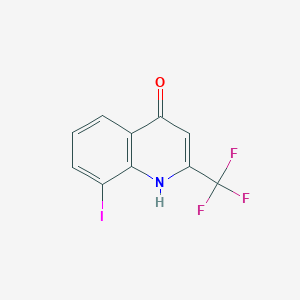
3,5-difluoro-N-methoxy-N-methylbenzamide
Descripción general
Descripción
3,5-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . It is characterized by a central benzene ring substituted with fluorine atoms at positions 3 and 5, a methoxy group attached to the nitrogen atom of the amide functional group, and an amide functional group itself . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
The synthesis of 3,5-difluoro-N-methoxy-N-methylbenzamide involves several steps. One common method includes the reaction of 3,5-difluorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and 1-hydroxybenzotriazole (HOBT) in dichloromethane at 0°C . The reaction mixture is then allowed to warm to room temperature, and the product is purified by silica gel column chromatography . This method yields the desired compound as a yellow oil with a high purity .
Análisis De Reacciones Químicas
3,5-Difluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of various bioactive compounds, including fluorinated quinolines.
Medicinal Chemistry: Indole derivatives synthesized from this compound have shown diverse biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Biochemistry: It acts as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme abundant in brain tissue.
Mecanismo De Acción
The mechanism of action of 3,5-difluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. As a PDE10A inhibitor, it likely exerts its effects by modulating the levels of cyclic nucleotides in the brain, thereby influencing various signaling pathways. The methoxy and amide groups in the compound may participate in hydrogen bonding, affecting its interactions with other molecules and its biological properties.
Comparación Con Compuestos Similares
3,5-Difluoro-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3,5-Difluorobenzamide: Lacks the methoxy and N-methyl groups, which may affect its reactivity and biological activity.
N-Methoxy-N-methylbenzamide: Lacks the fluorine atoms, which can influence the electronic properties of the benzene ring and its reactivity.
The presence of both fluorine atoms and the methoxy group in this compound makes it unique, as these substituents can significantly alter its chemical and biological properties .
Propiedades
IUPAC Name |
3,5-difluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFTAKIGZFDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)

![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)






![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)
![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3162026.png)

